molecular formula C8H14O2 B574931 3-Ethoxy-4-methylpent-4-en-2-one CAS No. 161974-19-2

3-Ethoxy-4-methylpent-4-en-2-one

Cat. No.: B574931
CAS No.: 161974-19-2
M. Wt: 142.198
InChI Key: WJIDXBYNTHNCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methylpent-4-en-2-one is an α,β-unsaturated ketone (enone) characterized by an ethoxy group at position 3, a methyl group at position 4, and a conjugated double bond extending from position 4 to the carbonyl group at position 2. Its IUPAC name reflects the branching and substituent positions, distinguishing it from simpler enones like 4-methoxy-3-buten-2-one. The compound’s structure suggests reactivity typical of enones, such as participation in Michael additions, cycloadditions, and nucleophilic attacks at the β-carbon.

Properties

CAS No.

161974-19-2

Molecular Formula

C8H14O2

Molecular Weight

142.198

IUPAC Name

3-ethoxy-4-methylpent-4-en-2-one

InChI

InChI=1S/C8H14O2/c1-5-10-8(6(2)3)7(4)9/h8H,2,5H2,1,3-4H3

InChI Key

WJIDXBYNTHNCQG-UHFFFAOYSA-N

SMILES

CCOC(C(=C)C)C(=O)C

Synonyms

4-Penten-2-one, 3-ethoxy-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

4-Trimethylsiloxy-3-penten-2-one (CAS 42348-12-9): A silyl-protected enol ether with a bulky trimethylsiloxy group .

3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one (CAS 42348-12-9): A cyclic enone with hydroxyl and ethyl substituents .

Compound Structure Type Substituents Key Functional Groups
This compound Acyclic enone Ethoxy (C3), methyl (C4) Enone, ether
4-Methoxy-3-buten-2-one Acyclic enone Methoxy (C4) Enone, ether
4-Trimethylsiloxy-3-penten-2-one Acyclic enol ether Trimethylsiloxy (C4) Enol ether, silyl protecting group
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one Cyclic enone Hydroxyl (C2), ethyl (C3) Cyclopentenone, alcohol

Substituent Impact:

  • Ethoxy vs.
  • Silyl Ether vs. Alkoxy : The trimethylsiloxy group in 4-trimethylsiloxy-3-penten-2-one enhances lipophilicity and hydrolytic stability compared to ethoxy, making it preferable for temporary protection in multistep syntheses .
  • Cyclic vs. Acyclic: The cyclic enone (e.g., 3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one) exhibits ring strain and tautomerism, increasing acidity at the α-carbon compared to acyclic analogues .

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